Cas no 85952-31-4 ((2,6-Dichlorophenyl)methanesulfonyl chloride)
(2,6-Dichlorophenyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanesulfonyl chloride, 2,6-dichloro-
- (2,6-dichlorophenyl)methanesulfonyl chloride
- (2,6-DICHLOROPHENYL)METHANESULPHONYL CHLORIDE
- CS-0208523
- EN300-69322
- DTXSID10344109
- 2,6-Dichlorobenzylsulphonyl chloride
- AM101375
- PS-10887
- 85952-31-4
- 2,6-Dichlorobenzylsulfonyl chloride
- 2,6-dichlorobenzylsulfonylchloride
- MFCD11204033
- F88258
- AKOS000431239
- (2,6-Dichlorophenyl)methanesulfonyl chloride #
- (2,6-Dichlorophenyl)methanesulfonylchloride
- SCHEMBL271673
- DB-257492
- ALBB-027031
- (2,6-Dichlorophenyl)methanesulfonyl chloride
-
- MDL: MFCD11204033
- Inchi: 1S/C7H5Cl3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
- InChI Key: JAIDEMJIMSTEKX-UHFFFAOYSA-N
- SMILES: ClS(CC1C(=CC=CC=1Cl)Cl)(=O)=O
Computed Properties
- Exact Mass: 257.907584g/mol
- Monoisotopic Mass: 257.907584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 42.5Ų
(2,6-Dichlorophenyl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D134150-100mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 100mg |
$ 240.00 | 2022-06-05 | ||
| TRC | D134150-250mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 250mg |
$ 490.00 | 2022-06-05 | ||
| TRC | D134150-500mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 500mg |
$ 785.00 | 2022-06-05 | ||
| Apollo Scientific | OR43513-250mg |
(2,6-Dichlorophenyl)methanesulphonyl chloride |
85952-31-4 | 250mg |
£52.00 | 2025-02-20 | ||
| Apollo Scientific | OR43513-1g |
(2,6-Dichlorophenyl)methanesulphonyl chloride |
85952-31-4 | 1g |
£195.00 | 2025-02-20 | ||
| abcr | AB416228-250 mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride, 95%; . |
85952-31-4 | 95% | 250 mg |
€132.60 | 2023-07-19 | |
| Ambeed | A313069-100mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 95% | 100mg |
$47.0 | 2025-04-16 | |
| Ambeed | A313069-250mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 95% | 250mg |
$76.0 | 2025-04-16 | |
| Ambeed | A313069-1g |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 95% | 1g |
$220.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279193-250mg |
(2,6-Dichlorophenyl)methanesulfonyl chloride |
85952-31-4 | 98% | 250mg |
¥556.00 | 2024-07-28 |
(2,6-Dichlorophenyl)methanesulfonyl chloride Suppliers
(2,6-Dichlorophenyl)methanesulfonyl chloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2,6-Dichlorophenyl)methanesulfonyl chloride
Introduction to (2,6-Dichlorophenyl)methanesulfonyl Chloride (CAS No. 85952-31-4)
(2,6-Dichlorophenyl)methanesulfonyl chloride, with the CAS number 85952-31-4, is a versatile reagent widely used in organic synthesis and pharmaceutical research. This compound is a colorless to pale yellow liquid with a distinct odor. Its molecular formula is C9H6Cl2O2S, and it has a molecular weight of 247.06 g/mol. The compound is known for its reactivity and stability under various reaction conditions, making it an essential tool in the synthesis of complex organic molecules and pharmaceutical intermediates.
The structure of (2,6-Dichlorophenyl)methanesulfonyl chloride consists of a sulfonyl chloride functional group attached to a 2,6-dichlorophenyl ring. The presence of the sulfonyl chloride group imparts high electrophilicity to the molecule, enabling it to participate in a variety of nucleophilic substitution reactions. This reactivity makes it particularly useful in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
In recent years, (2,6-Dichlorophenyl)methanesulfonyl chloride has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. One notable area of research involves its use in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of novel antiviral compounds using (2,6-Dichlorophenyl)methanesulfonyl chloride as a key intermediate. These compounds exhibited potent activity against several RNA viruses, including influenza and coronaviruses.
Beyond antiviral applications, (2,6-Dichlorophenyl)methanesulfonyl chloride has also been explored for its potential in cancer therapy. A 2020 study published in the European Journal of Medicinal Chemistry described the synthesis and biological evaluation of new sulfonamide derivatives derived from (2,6-Dichlorophenyl)methanesulfonyl chloride. These derivatives showed promising anticancer activity against various human cancer cell lines, particularly those resistant to conventional chemotherapy.
The versatility of (2,6-Dichlorophenyl)methanesulfonyl chloride extends to its use in the synthesis of agrochemicals. A recent study in the Journal of Agricultural and Food Chemistry highlighted its application in the development of new herbicides and fungicides. The compound's ability to form stable sulfonate esters makes it an ideal precursor for these agrochemicals, which are designed to be more environmentally friendly and effective than traditional formulations.
In addition to its synthetic applications, (2,6-Dichlorophenyl)methanesulfonyl chloride has been studied for its environmental fate and toxicity. Research published in Environmental Science & Technology in 2019 investigated the biodegradability and ecotoxicity of this compound. The results indicated that while it is not readily biodegradable, it does not pose significant environmental risks when used under controlled conditions.
The safety profile of (2,6-Dichlorophenyl)methanesulfonyl chloride is an important consideration for both laboratory and industrial use. It is recommended that appropriate personal protective equipment (PPE) be used when handling this compound due to its potential irritant properties. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
In conclusion, (2,6-Dichlorophenyl)methanesulfonyl chloride (CAS No. 85952-31-4) is a valuable reagent with diverse applications in organic synthesis, pharmaceutical research, and agrochemical development. Its unique chemical properties make it an indispensable tool for chemists working on complex molecule synthesis and drug discovery projects. As research continues to uncover new uses for this compound, its importance in various scientific fields is likely to grow even further.
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